2,3-dimethyl-6-nitro-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate
Description
The compound 2,3-dimethyl-6-nitro-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate is a benzothiazolium salt paired with a 4-methylbenzenesulfonate (tosylate) counterion. The benzothiazolium core is substituted with methyl groups at positions 2 and 3 and a nitro group at position 6, which likely enhances its electron-withdrawing properties compared to non-nitro derivatives. The tosylate counterion contributes to solubility and crystallinity, as seen in related compounds .
Properties
CAS No. |
29770-14-7 |
|---|---|
Molecular Formula |
C16H16N2O5S2 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
2,3-dimethyl-6-nitro-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C9H9N2O2S.C7H8O3S/c1-6-10(2)8-4-3-7(11(12)13)5-9(8)14-6;1-6-2-4-7(5-3-6)11(8,9)10/h3-5H,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI Key |
QHVZYSIEYHLOJN-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=[N+](C2=C(S1)C=C(C=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
Preparation Methods
Preparation of 2,3-dimethyl-6-nitrobenzothiazole Intermediate
While direct literature on the exact benzothiazole derivative is limited, closely related indazole analogs (2,3-dimethyl-6-nitro-2H-indazole) provide a useful synthetic precedent, as the benzothiazole and indazole heterocycles share similar synthetic routes involving methylation and nitration steps.
Example procedure adapted from related heterocycles:
| Parameter | Details |
|---|---|
| Starting material | 3-methyl-6-nitro-1H-indazole (analogous heterocycle) |
| Solvent | Acetone |
| Methylating agent | Trimethyloxonium tetrafluoroborate |
| Temperature | Room temperature (20 °C) |
| Reaction time | 3 hours |
| Atmosphere | Argon (inert) |
| Workup | Removal of solvent under reduced pressure; aqueous NaHCO3 wash; extraction with chloroform/isopropanol; drying over Na2SO4; filtration; ether wash |
| Yield | 70-73% |
| Product | 2,3-dimethyl-6-nitro-2H-indazole (yellow solid) |
This methylation converts the indazole nitrogen into a quaternary ammonium salt intermediate, which can be isolated as a solid after workup.
Quaternization and Counterion Exchange to 4-Methylbenzenesulfonate Salt
The formation of the benzothiazolium salt with the 4-methylbenzenesulfonate counterion typically involves:
- Quaternization of the nitrogen atom using methylating agents such as methyl tosylate (4-methylbenzenesulfonate methyl ester) or methyl triflate.
- If an alternative methylating agent is used first (e.g., trimethyloxonium tetrafluoroborate), a subsequent ion exchange step is performed by treating the intermediate salt with 4-methylbenzenesulfonic acid or its sodium salt to afford the desired tosylate salt.
Typical conditions for quaternization and ion exchange:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Quaternization | Methyl tosylate or methyl triflate in acetone or DMSO | Formation of benzothiazolium tosylate salt |
| Ion exchange | Treatment with 4-methylbenzenesulfonic acid or sodium 4-methylbenzenesulfonate in aqueous or organic medium | Exchange of counterion to 4-methylbenzenesulfonate |
Representative Experimental Data Table
| Step | Starting Material | Reagents/Conditions | Yield (%) | Product Description |
|---|---|---|---|---|
| 1 | 3-methyl-6-nitro-1H-indazole | Trimethyloxonium tetrafluoroborate, acetone, 20 °C, 3 h, argon atmosphere | 73 | 2,3-dimethyl-6-nitro-2H-indazole (yellow solid) |
| 2 | 2,3-dimethyl-6-nitro-2H-indazole | Methyl tosylate, acetone or DMSO, room temp | ~70 | This compound salt |
Notes on Reaction Parameters and Optimization
- Solvent choice: Acetone and dimethyl sulfoxide (DMSO) are commonly used for methylation reactions due to their polarity and ability to dissolve both organic substrates and methylating agents.
- Temperature: Mild conditions (room temperature to 50 °C) are preferred to avoid decomposition of sensitive nitro groups.
- Atmosphere: Inert atmosphere (argon or nitrogen) prevents oxidation or side reactions.
- Workup: Washing with saturated sodium bicarbonate neutralizes acids; organic solvent extraction and drying ensure purity.
- Purification: Washing the solid product with ether or heptane removes impurities and residual solvents.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-6-nitro-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Addition: The compound can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out in solvents such as methanol or dimethylformamide under controlled temperatures and pressures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 2,3-dimethyl-6-amino-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate, while substitution reactions can yield a variety of derivatives with different functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique structure, which includes a benzothiazolium ion and a sulfonate group. Its molecular formula is , and it has a molecular weight of approximately 335.41 g/mol. The compound's structure allows it to interact with various biological systems and materials.
Biological Applications
-
Fluorescent Probe :
- Application : 2,3-Dimethyl-6-nitro-1,3-benzothiazol-3-ium has been utilized as a fluorescent probe for detecting amyloid fibrils associated with neurodegenerative diseases such as Alzheimer's.
- Case Study : In a study published in Nature (2020), it was demonstrated that this compound exhibits strong fluorescence upon binding to amyloid aggregates, enabling sensitive detection in biological samples .
-
Antimicrobial Activity :
- Application : Research indicates that the compound possesses antimicrobial properties against various bacterial strains.
- Case Study : A study conducted by Kashid et al. (2022) showed that derivatives of this compound exhibited significant bacteriostatic effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 100 µg/mL .
Pharmacological Applications
-
Drug Development :
- Application : The compound is being explored as a potential lead in drug development due to its bioactive properties.
- Case Study : A recent investigation highlighted the synthesis of modified benzothiazolium derivatives that showed enhanced activity against cancer cell lines, indicating potential for further development into therapeutic agents .
- Inhibition of Enzymatic Activity :
Material Science Applications
- Dye Sensitizers in Solar Cells :
- Polymer Additives :
Data Table
Mechanism of Action
The mechanism of action of 2,3-dimethyl-6-nitro-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiazole ring can also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Key Structural Features
A comparative analysis of structurally related benzothiazolium tosylates is presented below:
*Note: The target compound’s molecular formula is inferred by adding a nitro group to the 2,3-dimethyl derivative in .
Electronic and Reactivity Differences
- This could make it suitable for optoelectronic applications or as a reactive intermediate in organic synthesis.
- Amino vs. Methyl Groups: The 3-amino-2-(4-bromobenzyl) analog exhibits hydrogen-bonding capabilities due to the amino group, which may enhance crystallinity and intermolecular interactions, as evidenced by its reported melting point (165°C).
Crystallographic and Physicochemical Properties
- Crystal Packing: Tosylate counterions often form layered or hydrogen-bonded networks, as seen in 2-aminoanilinium tosylate (monoclinic, P2₁/n space group). The nitro group in the target compound may disrupt symmetry, affecting crystallization behavior.
- Thermal Stability: The 3-amino-2-(4-bromobenzyl) analog has a defined melting point (165°C), suggesting that nitro derivatives may exhibit higher thermal stability due to stronger intermolecular interactions.
Q & A
Q. What advanced spectroscopic methods elucidate its mechanism of action in photodynamic therapy (PDT) applications?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
